An In-Depth Technical Guide to a Key Fluorinated Anthranilic Acid Derivative
An In-Depth Technical Guide to a Key Fluorinated Anthranilic Acid Derivative
A Note on Isomer Specificity: This guide addresses the properties and applications of 6-Amino-3-bromo-2-fluorobenzoic acid (CAS 1036756-03-2) . It is important to note that publicly available scientific data for the requested isomer, 3-Amino-6-bromo-2-fluorobenzoic acid (CAS 1516801-51-6), is scarce. Given the structural similarities and the shared interest for researchers in drug discovery, this guide focuses on its well-documented regioisomer to provide valuable and actionable insights.
Introduction: The Strategic Value of Halogenated Anthranilic Acids in Medicinal Chemistry
Halogenated anthranilic acids are a class of compounds that have become foundational building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of halogen atoms, such as bromine and fluorine, on the aminobenzoic acid scaffold profoundly influences the molecule's physicochemical properties. These modifications can enhance metabolic stability, modulate lipophilicity, and alter the acidity of the carboxylic acid group, all of which are critical parameters in drug design.[1][2][3] 6-Amino-3-bromo-2-fluorobenzoic acid, with its unique substitution pattern, is a prime example of a versatile intermediate that offers multiple reaction sites for constructing diverse molecular architectures.[1]
Physicochemical and Spectroscopic Profile
The distinct arrangement of the amino, bromo, and fluoro substituents, along with the carboxylic acid group, imparts a unique set of properties to 6-Amino-3-bromo-2-fluorobenzoic acid. These properties are fundamental to its handling, reactivity, and analytical characterization.
Core Properties
A summary of the key physicochemical properties is presented in the table below. The data pertains to the free acid form unless otherwise specified.
| Property | Value | Source(s) |
| CAS Number | 1036756-03-2 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Predicted Boiling Point | 335.3 ± 42.0 °C | [1] |
| Predicted Density | 1.8 ± 0.1 g/cm³ | [1] |
| Predicted Flash Point | 161.1 ± 27.9 °C | [1] |
The compound is also available as a hydrochloride salt (CAS: 1637774-84-5), which enhances its solubility in aqueous media.[1] The molecular weight of the hydrochloride salt is 270.49 g/mol .[1]
Spectroscopic Signature
The structural features of 6-Amino-3-bromo-2-fluorobenzoic acid give rise to a characteristic spectroscopic profile essential for its identification and quality control.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[1] This includes a broad hydroxyl stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹, a carbonyl stretch between 1650-1750 cm⁻¹, and bands corresponding to the amino group in the 3200-3500 cm⁻¹ region.[1]
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Mass Spectrometry (MS) : Mass spectrometric analysis would reveal a molecular ion peak for the free acid at an m/z of 234.[1] A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 mass units.[1] Common fragmentation pathways would likely involve the loss of the carboxylic acid group.[1]
Synthesis and Reactivity: A Versatile Synthetic Building Block
6-Amino-3-bromo-2-fluorobenzoic acid is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its functional groups.
General Synthesis Pathway
A common synthetic route to 6-amino-3-bromo-2-fluorobenzoic acid involves a multi-step process starting from a substituted fluorobenzoic acid. The following diagram illustrates a generalized synthetic workflow.
Reactivity Profile
The utility of this compound stems from the presence of three distinct functional groups, each offering a handle for further chemical transformations.
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Amino Group : The amino group can act as a nucleophile in amide bond formation (peptide coupling) or can be converted to a diazonium salt for subsequent reactions.[1]
-
Carboxylic Acid Group : This group can undergo standard transformations such as esterification and reduction to the corresponding alcohol.
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Bromo Group : The bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, or it can be displaced by nucleophiles under certain conditions.[1]
Applications in Drug Discovery and Development
The structural motifs present in 6-Amino-3-bromo-2-fluorobenzoic acid are found in a variety of biologically active compounds. While specific biological activities for this exact compound are not extensively documented, its utility as a scaffold in medicinal chemistry is significant.[1]
The presence of both a fluorine atom and an amino group on the benzoic acid ring is particularly noteworthy. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1][2][3] Aminobenzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][4] This makes 6-Amino-3-bromo-2-fluorobenzoic acid a highly valuable starting material for the synthesis of novel therapeutic agents.[1]
Experimental Protocol: Amide Coupling
The following is a representative, self-validating protocol for the coupling of 6-Amino-3-bromo-2-fluorobenzoic acid with a generic amine, a common step in the synthesis of more complex molecules.
Objective: To synthesize an N-substituted-6-amino-3-bromo-2-fluorobenzamide.
Materials:
-
6-Amino-3-bromo-2-fluorobenzoic acid
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Amino-3-bromo-2-fluorobenzoic acid (1.0 eq).
-
Dissolution : Dissolve the starting material in the anhydrous solvent.
-
Addition of Reagents : Add the amine (1.1 eq), followed by the coupling agent (1.2 eq) and the organic base (2.0 eq).
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Amino-3-bromo-2-fluorobenzoic acid and its derivatives.
Hazard Identification
Based on data for structurally similar compounds, 6-Amino-3-bromo-2-fluorobenzoic acid is considered hazardous.[5][6][7]
-
Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] May be harmful if swallowed or inhaled.[6]
-
Physical Hazards : None identified.[7]
Recommended Precautions
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid breathing dust.[9] Wash hands thoroughly after handling.[5] Keep away from heat and sources of ignition.[8]
First Aid Measures
-
In case of eye contact : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][6][7]
-
In case of skin contact : Wash off immediately with plenty of soap and water.[5][7]
-
If swallowed : Clean mouth with water and drink plenty of water afterwards.[7]
Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.
References
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
PubChemLite. 2-amino-3-bromo-6-fluorobenzoic acid (C7H5BrFNO2). [Link]
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
ResearchGate. The role of fluorine in medicinal chemistry. [Link]
-
ResearchGate. (2025, August 6). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. [Link]
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